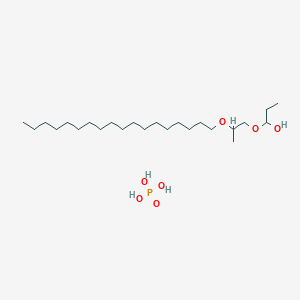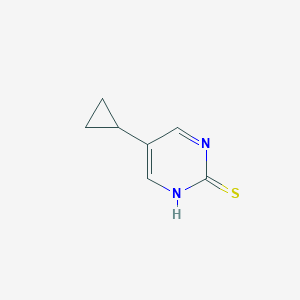
2-Decyltetradecyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyltetradecyl docosanoate is a long-chain ester compound, known for its unique structural properties and potential applications in various fields. It is composed of a docosanoic acid moiety esterified with a 2-decyltetradecyl alcohol. This compound is often studied for its role in modifying the physical properties of materials, particularly in the context of organic electronics and polymer science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-decyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-decyltetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Decyltetradecyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-decyltetradecyl alcohol.
Oxidation: The long alkyl chains can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Docosanoic acid and 2-decyltetradecyl alcohol.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decyltetradecyl docosanoate has been explored in several scientific research areas:
Organic Electronics: Used as a component in semiconducting polymers to enhance charge transport properties and improve device performance.
Polymer Science: Incorporated into polymer backbones to modify physical properties such as solubility, crystallinity, and thermal stability.
Material Science: Studied for its potential in creating novel materials with unique mechanical and electronic properties.
Mecanismo De Acción
The mechanism by which 2-decyltetradecyl docosanoate exerts its effects is primarily through its influence on the physical properties of materials. The long alkyl chains can enhance the solubility and processability of polymers, while the ester linkage provides a site for further chemical modification. In organic electronics, the compound can improve charge transport by reducing steric hindrance and facilitating better molecular packing .
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecyl docosanoate: Similar structure but with shorter alkyl chains, leading to different solubility and thermal properties.
2-Decyltetradecyl palmitate: Similar ester structure but with a shorter fatty acid moiety, affecting its physical and chemical properties.
Uniqueness
2-Decyltetradecyl docosanoate is unique due to its specific combination of long alkyl chains and a docosanoic acid moiety, which imparts distinct solubility, thermal stability, and electronic properties. This makes it particularly valuable in applications requiring precise control over material properties .
Propiedades
Número CAS |
92313-32-1 |
|---|---|
Fórmula molecular |
C46H92O2 |
Peso molecular |
677.2 g/mol |
Nombre IUPAC |
2-decyltetradecyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-31-34-37-40-43-46(47)48-44-45(41-38-35-32-18-15-12-9-6-3)42-39-36-33-30-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
Clave InChI |
VSNKEZBOZCYDCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)




![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
